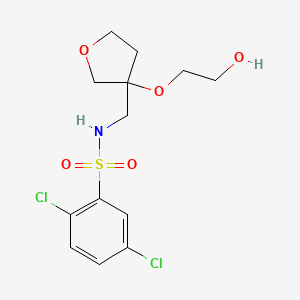
3-Methoxyaegeline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Significance in Dopamine Metabolism
3-Methoxytyramine (3-MT), a close relative of 3-Methoxyaegeline, is significant in studying drugs that act on dopaminergic neurons. Di Giulio et al. (1978) found that changes in 3-MT concentrations in the rat striatum can reflect the functional activity of dopaminergic neurons, influenced by drugs like cocaine, nomifensine, and d-amphetamine (Di Giulio et al., 1978).
2. Role in Neuropharmacology
Antkiewicz‐Michaluk et al. (2008) studied 3-Methoxytyramine (3-MT) and found it plays an important role as an inhibitory regulator in the brain, counteracting excessive stimulation of catecholaminergic neurons in the striatum (Antkiewicz‐Michaluk et al., 2008).
3. Implications for Brain Chemistry
Research by Westerink & Spaan (1982) on 3-Methoxytyramine (3-MT) suggests it's a better indicator for decreased dopamine release than other metabolites, offering insights into the effects of centrally acting drugs on dopamine release in the brain (Westerink & Spaan, 1982).
4. Antitumor Properties
Atwell et al. (1986) explored the potential of 3'-methylamino analogues of amsacrine, which involves modifications including replacement of a 3'-methoxy group, showing significant in vivo activity against experimental solid tumors (Atwell et al., 1986).
5. Investigation in Pharmacology
Heal et al. (1990) developed a novel method to measure 3-Methoxytyramine (3-MT) in rat brain, facilitating the study of drugs altering dopamine metabolism. This research underscores the relevance of 3-MT in neuropharmacological studies (Heal et al., 1990).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-17-10-9-15(12-18(17)24-2)16(21)13-20-19(22)11-8-14-6-4-3-5-7-14/h3-12,16,21H,13H2,1-2H3,(H,20,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKQCEVFQJZYNY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)-5-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2562194.png)

![1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2562200.png)
![N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562201.png)
![1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2562204.png)
![N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine](/img/structure/B2562205.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2562209.png)

![Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2562211.png)
![5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2562212.png)
